molecular formula C12H17N B2733542 3-Benzylcyclopentan-1-amine CAS No. 1409471-50-6

3-Benzylcyclopentan-1-amine

Cat. No.: B2733542
CAS No.: 1409471-50-6
M. Wt: 175.275
InChI Key: XYBQISJWMAKZSH-UHFFFAOYSA-N
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Description

3-Benzylcyclopentan-1-amine is an organic compound with the molecular formula C12H17N. It is a cyclopentane derivative with a benzyl group attached to the third carbon and an amine group attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzylcyclopentan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 3-benzylcyclopentanone. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or a primary amine .

Another method involves the Leuckart reaction, where 3-benzylcyclopentanone is reacted with formamide under acidic conditions to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzylcyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Benzylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The benzyl group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzylcyclopentan-1-amine is unique due to the presence of both a cyclopentane ring and a benzyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-benzylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBQISJWMAKZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1409471-50-6
Record name 3-benzylcyclopentan-1-amine
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